3,5-Bis(trifluoromethyl)-1H-pyrazole

Descripción general

Descripción

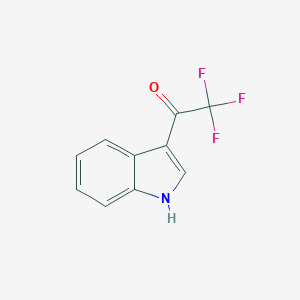

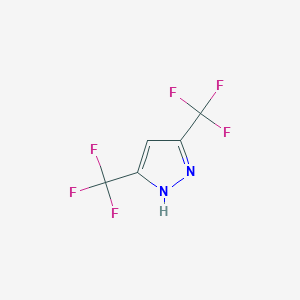

3,5-Bis(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention for its unique structural and chemical properties, which make it a candidate for various applications in materials science and organic synthesis. Its molecular structure, characterized by the presence of trifluoromethyl groups, influences its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)-1H-pyrazole involves several methods, including the high-yield syntheses starting from simpler pyrazole derivatives. An improved synthesis route allows for the high-yield production of this compound, starting from sodium, potassium, and thallium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borates, showcasing the versatility and efficiency of modern synthetic approaches (Renn et al., 1995).

Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)-1H-pyrazole has been determined through various analytical techniques, including X-ray diffraction and NMR spectroscopy. The structure exhibits tetramers through N–H···N hydrogen bonds in the solid state, with dynamic disorder involving intramolecular proton transfers within the crystal (Alkorta et al., 1999).

Chemical Reactions and Properties

3,5-Bis(trifluoromethyl)-1H-pyrazole participates in various chemical reactions, underlining its reactive nature and potential as a building block in organic synthesis. Its reactions with chloroform lead to a complex mixture of compounds, demonstrating its reactivity and potential for generating fluorinated analogs of tris(pyrazol-1-yl)methane, showcasing the diverse reactivity and utility of this compound in synthetic chemistry (Boltacheva et al., 2012).

Aplicaciones Científicas De Investigación

Antimicrobial Agents

- Scientific Field: Medicinal Chemistry .

- Application Summary: 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been synthesized and studied for their potential as potent growth inhibitors of drug-resistant bacteria .

- Methods of Application: The compounds were synthesized and their antimicrobial activities were tested against planktonic Gram-positive bacteria . The minimum inhibitory concertation (MIC) values were used to measure their effectiveness .

- Results: Most of the synthesized compounds were found to be potent growth inhibitors with MIC values as low as 0.25 µg/mL . Compounds 11, 28, and 29 were found to be potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Potential CETP Inhibitors

- Scientific Field: Medicinal Chemistry .

- Application Summary: 3,5-Bis(trifluoromethyl)benzylamino Benzamides have been synthesized and evaluated for their potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors .

- Methods of Application: The compounds were synthesized and characterized using 1 H-NMR, 13 C-NMR, IR, and HR-MS . They were then tested in vitro to estimate their CETP inhibitory activity .

- Results: The compounds showed inhibitory effectiveness ranging from 42.2% to 100% at a concentration of 10 μM . Compounds bearing unsubstituted three aromatic rings (9a) or ortho-CF 3 substituted (9b) were the most effective compounds among their analogs and showed IC 50 values of 1.36 and 0.69 μM, respectively .

Catalyst Development

- Scientific Field: Organic & Biomolecular Chemistry .

- Application Summary: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a derivative of 3,5-Bis(trifluoromethyl)-1H-pyrazole, has been used extensively in promoting organic transformations . It is used ubiquitously in H-bond catalysts .

- Methods of Application: The compound is used as an organocatalyst in organic chemistry . It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

- Results: This compound has played a very important role in the development of H-bond organocatalysts .

Synthesis of Schiff’s Base

- Scientific Field: Organic Chemistry .

- Application Summary: 3,5-Bis(trifluoromethyl)aniline, a derivative of 3,5-Bis(trifluoromethyl)-1H-pyrazole, was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a Schiff’s base .

- Methods of Application: The compound was used in the synthesis of Schiff’s base via titanium-catalyzed hydroamination .

- Results: The synthesis resulted in the formation of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline .

Suppression of Polysulfides in Lithium-Sulfur Batteries

- Scientific Field: Materials Science .

- Application Summary: A 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized . This compound has been used to suppress the shuttle effect of polysulfides in lithium-sulfur (Li–S) batteries .

- Methods of Application: The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

- Results: Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C . Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .

Synthesis of N-1-Phenylethyl-3,5-Bis(trifluoromethyl)aniline

- Scientific Field: Organic Chemistry .

- Application Summary: 3,5-Bis(trifluoromethyl)aniline was used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .

- Methods of Application: The compound was synthesized using a titanium-catalyzed hydroamination reaction .

- Results: The synthesis resulted in the formation of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline .

Safety And Hazards

Propiedades

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6N2/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDDUAYSWPUSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333866 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)-1H-pyrazole | |

CAS RN |

14704-41-7 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)